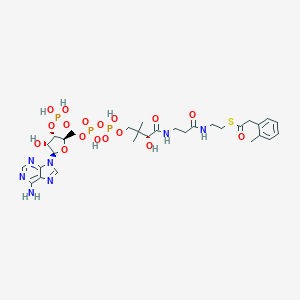
2-Tolylacetyl-coa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Tolylacetyl-coenzyme A is a thioester derivative of coenzyme A, which plays a crucial role in various biochemical processes. Coenzyme A and its derivatives are involved in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . The compound is significant in metabolic pathways and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of o-Tolylacetyl-coenzyme A typically involves a chemo-enzymatic approach. This method includes the acylation of coenzyme A with o-tolylacetic acid under specific conditions. The reaction is catalyzed by acyl-CoA synthetase enzymes, which facilitate the formation of the thioester bond .
Industrial Production Methods
Industrial production of o-Tolylacetyl-coenzyme A involves large-scale enzymatic synthesis. The process is optimized for high yield and purity, using recombinant enzymes and controlled reaction conditions. The use of bioreactors and continuous flow systems enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
o-Tolylacetyl-coenzyme A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the thioester bond to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the acyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, thiols, and substituted acyl derivatives .
Applications De Recherche Scientifique
o-Tolylacetyl-coenzyme A is used in various scientific research applications, including:
Chemistry: It serves as a model compound for studying thioester chemistry and enzyme catalysis.
Biology: The compound is used to investigate metabolic pathways and enzyme mechanisms.
Medicine: Research on o-Tolylacetyl-coenzyme A contributes to understanding metabolic disorders and developing therapeutic agents.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of o-Tolylacetyl-coenzyme A involves its role as an acyl donor in enzymatic reactions. The compound interacts with specific enzymes, transferring its acyl group to substrates. This process is crucial in metabolic pathways such as fatty acid synthesis and degradation . The molecular targets include acyl-CoA synthetases and acyltransferases, which facilitate the transfer of the acyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetyl-coenzyme A
- Succinyl-coenzyme A
- Malonyl-coenzyme A
Uniqueness
o-Tolylacetyl-coenzyme A is unique due to its specific aromatic acyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for studying specific enzymatic reactions and metabolic pathways .
Propriétés
Numéro CAS |
124924-91-0 |
|---|---|
Formule moléculaire |
C30H44N7O17P3S |
Poids moléculaire |
899.7 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(2-methylphenyl)ethanethioate |
InChI |
InChI=1S/C30H44N7O17P3S/c1-17-6-4-5-7-18(17)12-21(39)58-11-10-32-20(38)8-9-33-28(42)25(41)30(2,3)14-51-57(48,49)54-56(46,47)50-13-19-24(53-55(43,44)45)23(40)29(52-19)37-16-36-22-26(31)34-15-35-27(22)37/h4-7,15-16,19,23-25,29,40-41H,8-14H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1 |
Clé InChI |
CKDWRFBMURSRHQ-FUEUKBNZSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
SMILES isomérique |
CC1=CC=CC=C1CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
SMILES canonique |
CC1=CC=CC=C1CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Synonymes |
2-tolylacetyl-CoA 2-tolylacetyl-coenzyme A coenzyme A, 2-tolylacetyl- o-tolylacetyl-coenzyme A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















